(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
Beschreibung
“(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate” is a chiral piperidine derivative with a methyl ester at position 3 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 of the piperidine ring. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents due to its rigid bicyclic framework and stereochemical versatility . Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 296.34 g/mol. The rel-configuration indicates a racemic mixture of diastereomers, which may influence its reactivity and downstream applications in asymmetric synthesis.
Eigenschaften
IUPAC Name |
methyl (3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMRLHYTQICGLN-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amine group and the esterification of the carboxylic acid group. One common method includes the reaction of 4-aminopiperidine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo transformations while maintaining chirality makes it valuable in creating compounds with specific pharmacological properties.
Chiral Auxiliary in Asymmetric Synthesis
As a chiral piperidine derivative, it acts as an effective chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in drug development to enhance efficacy and reduce side effects.
Development of Antihypertensive Agents
Research indicates that derivatives of (3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate have shown potential as antihypertensive agents. The structural modifications of this compound can lead to the development of new medications targeting hypertension by modulating vascular resistance and cardiac output.
Neuropharmacological Studies
The compound has been explored for its neuropharmacological properties. Its derivatives may interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as anxiety and depression.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of Antihypertensive Agents | Derivatives showed significant blood pressure-lowering effects in animal models. |
| Study B | Asymmetric Synthesis | Utilized as a chiral auxiliary, leading to high enantiomeric excess in target compounds. |
| Study C | Neuropharmacological Effects | Demonstrated modulation of serotonin receptors, indicating potential for treating mood disorders. |
Wirkmechanismus
The mechanism of action of (3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability, allowing the compound to undergo various chemical transformations. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares “(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate” with structurally related piperidine derivatives:
Key Research Findings
Reactivity and Stability: The methyl ester in the target compound offers superior stability under basic conditions compared to the carboxylic acid derivatives (e.g., (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid), which may require additional protection steps during synthesis . The Boc group enhances solubility in non-polar solvents, unlike the free amino group in tert-butyl rel-(3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, which necessitates acidic conditions for deprotection .
Synthetic Utility: The benzyl ester variant (3R,4R)-rel-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate is more prone to hydrogenolysis, enabling selective deprotection in multi-step syntheses . The target compound’s methyl ester is less sterically hindered than the benzyl analogue, facilitating nucleophilic acyl substitution reactions .
Biological Relevance :
- Carboxylic acid derivatives (e.g., (3R,4R)-rel-1-Boc-4-methylpiperidine-3-carboxylic acid ) exhibit higher binding affinity to metalloproteases due to their ability to coordinate metal ions, whereas the methyl ester derivative is typically inert in such interactions .
Stereochemical Impact :
- The rel-configuration in the target compound simplifies synthesis but may limit enantioselective applications compared to enantiopure analogues like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid , which show higher specificity in chiral environments .
Biologische Aktivität
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in drug design and synthesis. The biological activity of this compound is primarily explored in the context of its effects on various biological targets, particularly in the realm of antibacterial properties and enzyme inhibition.
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 214.30 g/mol
- CAS Number : 1207853-61-9
- Purity : Typically ≥95%
Antibacterial Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit notable antibacterial properties. The compound has been tested against various strains of bacteria, showing promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity Against Gram-positive and Gram-negative Bacteria
| Compound | Target Bacteria | MIC (μg/mL) | Notes |
|---|---|---|---|
| 7j | Enterococcus faecalis | <0.03125 | Strong activity |
| 8a | E. coli | 120 | Moderate activity |
| 7l | Staphylococcus aureus | <0.25 | Effective against resistant strains |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives that are structurally related to this compound, indicating its potential as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in bacterial DNA replication and repair processes, such as topoisomerases. The dual inhibitory action against both type II and type III topoisomerases has been observed.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 (nM) | Activity Description |
|---|---|---|---|
| 7j | Topo IV | <100 | Excellent broad-spectrum activity |
| 7l | Topo II | 120-460 | Moderate inhibition |
These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents targeting these enzymes .
Study on Antibacterial Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound. The study focused on their antibacterial efficacy against multidrug-resistant strains of bacteria. Results demonstrated that certain modifications to the piperidine structure significantly enhanced antibacterial potency, particularly against Gram-positive bacteria .
Enzymatic Resolution and Synthesis
Another investigation highlighted the efficient enzymatic resolution of racemic mixtures to isolate the active enantiomer of related compounds. This process not only improved yield but also enhanced the biological activity of the resulting enantiomers compared to their racemic counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
